molecular formula C15H10N4S B12223524 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl- CAS No. 43029-44-3

1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl-

Cat. No.: B12223524
CAS No.: 43029-44-3
M. Wt: 278.3 g/mol
InChI Key: KGWKTDZMUQWDEW-UHFFFAOYSA-N
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Description

The compound 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system combining triazole and thiadiazole rings. The 3,6-diphenyl derivative features phenyl groups at positions 3 and 6 of the triazolo-thiadiazole scaffold. This structure is synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole intermediates with aromatic carboxylic acids under reflux with phosphorus oxychloride (POCl₃) as a dehydrating agent . The compound’s rigidity and electron-rich aromatic systems enable diverse pharmacological interactions, including hydrogen bonding and π-π stacking, which underpin its biological activities .

Properties

CAS No.

43029-44-3

Molecular Formula

C15H10N4S

Molecular Weight

278.3 g/mol

IUPAC Name

3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10N4S/c1-3-7-11(8-4-1)13-16-17-15-19(13)18-14(20-15)12-9-5-2-6-10-12/h1-10H

InChI Key

KGWKTDZMUQWDEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Amino-1,2,4-Triazole-3-Thiol with Aromatic Acids

The most widely reported method involves the cyclocondensation of 4-amino-1,2,4-triazole-3-thiol (3 ) with substituted benzoic acids in the presence of phosphoryl chloride (POCl₃). This reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon of the acid, followed by cyclodehydration.

Synthetic Procedure

A mixture of 3 (1.0 equiv) and benzoic acid derivatives (1.0 equiv) in POCl₃ (10 mL) is refluxed at 180°C for 10 hours. After cooling, the mixture is neutralized with NaHCO₃, and the crude product is recrystallized from ethanol/water (8:2). For example, reaction with phenylacetic acid yields 6-phenyl-1,2,4-triazolo[3,4-b]thiadiazole (4a ) in 81% yield.

Key Optimization Parameters:
  • Temperature : Reactions below 170°C result in incomplete cyclization.
  • Acid Catalyst : POCl₃ outperforms PCl₅ due to superior dehydrating capacity.
  • Substituent Effects : Electron-withdrawing groups on the aromatic acid enhance reaction rates (e.g., 4-nitrobenzoic acid completes in 8 hours vs. 12 hours for 4-methoxybenzoic acid).

A phosphine-free palladium-catalyzed cross-coupling strategy enables the direct introduction of aryl groups at the 3-position of 6-aryl-1,2,4-triazolo[3,4-b]thiadiazoles.

Reaction Protocol

A mixture of 6-phenyl-triazolo-thiadiazole (4a ) (1.0 equiv), 4-iodoaniline (1.0 equiv), Pd(OAc)₂ (5 mol%), and 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea ligand (3 mol%) in N,N-dimethylacetamide (DMA) is refluxed at 140°C for 15–20 hours. The product is purified via column chromatography (n-hexane/ethyl acetate, 3:1), yielding 3,6-diphenyl derivatives (5a ) in 89% yield.

Mechanistic Insights:
  • Oxidative Addition : Pd(0) inserts into the C–I bond of the iodoarene.
  • Transmetallation : The triazolo-thiadiazole coordinates to Pd(II) via the thiadiazole nitrogen.
  • Reductive Elimination : Forms the C–C bond between the aryl groups.

Substrate Scope and Limitations

Aryl Iodide Yield (%) Reaction Time (h)
4-Iodoanisole 85 18
3-Iodonitrobenzene 78 20
2-Iodothiophene 72 22

Steric hindrance from ortho-substituted aryl iodides reduces yields, while electron-deficient arenes require longer reaction times.

One-Pot Synthesis via Schiff Base Intermediates

An alternative route involves the formation of Schiff bases followed by cyclization with mercaptoacetic acid. This method is advantageous for introducing diverse substituents at the 3- and 6-positions.

Stepwise Methodology

  • Schiff Base Formation : 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol reacts with aromatic aldehydes in acetic acid to form arylidene intermediates.
  • Cyclization : Treatment with mercaptoacetic acid and ZnCl₂ in tetrahydrofuran (THF) induces ring closure, yielding 3,6-diphenyl derivatives.
Example:

Reaction with benzaldehyde produces 3,6-diphenyl-1,2,4-triazolo[3,4-b]thiadiazole in 75% yield after recrystallization from ethanol.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A representative procedure involves irradiating a mixture of 3 , phenylboronic acid, and Cu(OAc)₂ in DMF at 150°C for 30 minutes, achieving 82% yield.

Advantages:
  • Time Efficiency : 30 minutes vs. 10–20 hours for conventional heating.
  • Improved Selectivity : Reduced side products from over-oxidation.

Analytical Characterization

All synthesized compounds are validated using spectroscopic techniques:

  • IR Spectroscopy : Absence of SH (2530–2549 cm⁻¹) and NH₂ (3293 cm⁻¹) bands confirms cyclization.
  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.15–8.61 ppm, with singlet peaks for CH groups (δ 5.42–5.68 ppm).
  • Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 352 for C₁₈H₁₂N₄S₂).

Comparative Analysis of Methods

Method Yield (%) Time Cost Efficiency Scalability
Cyclocondensation 69–81 10–12 h High Industrial
C–H Arylation 78–89 15–20 h Moderate Lab-scale
Schiff Base Cyclization 70–75 12–14 h Low Small-scale
Microwave-Assisted 82–85 0.5 h High Pilot-scale

The Pd-catalyzed method offers superior yields but requires expensive catalysts, whereas microwave synthesis balances speed and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding reduced triazole-thiadiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole derivatives against various pathogens. For instance:

  • Urease Inhibition : A series of synthesized derivatives were evaluated for their ability to inhibit urease enzymes from urease-positive microorganisms. The most potent compounds demonstrated IC50 values significantly lower than those of traditional inhibitors. This suggests potential applications in treating infections caused by urease-positive bacteria .
  • Antibacterial and Antifungal Activities : The compound has shown promising results against a range of bacterial and fungal strains. Its mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole derivatives has been extensively studied:

  • Cell Growth Inhibition : Compounds derived from this scaffold have been tested against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). Notably, some derivatives exhibited IC50 values in the nanomolar range against these cell lines .
  • Mechanism of Action : The anticancer activity is attributed to multiple mechanisms including inhibition of DNA/RNA synthesis and modulation of key kinases involved in tumorigenesis. For example, one derivative was reported to selectively inhibit c-Met kinase with an IC50 value of 2.02 nM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole derivatives:

  • Functional Groups : The introduction of various substituents on the phenyl rings has been shown to enhance potency against specific biological targets. For instance, modifications that increase lipophilicity or electron-donating characteristics often correlate with improved activity .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with target enzymes and receptors. This approach helps in predicting the binding affinities and guiding further structural modifications for enhanced efficacy .

Case Studies

Several case studies illustrate the practical applications and effectiveness of 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole derivatives:

  • Urease Inhibition Study :
    • A novel series of compounds were synthesized and tested against Jack bean urease.
    • Results indicated that certain derivatives exhibited over 90% inhibition at low concentrations.
    • Molecular dynamics simulations confirmed stable interactions within the urease binding site .
  • Anticancer Activity Evaluation :
    • A specific derivative was tested against multiple cancer cell lines and demonstrated selective toxicity towards tumor cells while sparing normal cells.
    • The study concluded that this compound could be a lead candidate for further development as an anticancer agent due to its favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of enzymes like PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives

Substituents (Position 3/6) Biological Activity Potency/Results Reference ID
3,6-Diphenyl Broad-spectrum antimicrobial Not explicitly reported in evidence; inferred from structural analogs.
3-(3,4-Dimethoxyphenyl)/6-(N-methylpyrrolyl) Anticancer (HepG2) IC₅₀: 12–18 μM; apoptosis induction via mitochondrial pathways.
3-(4-Fluorophenyl)/6-(naphthyloxymethyl) Anticancer (HepG2) CC₅₀: 40–47 μM; superior to fluorouracil in antiproliferative assays.
3-(Adamantyl)/6-(halophenyl) Antiviral (HIV-1/HIV-2) EC₅₀: >10.5 μg/mL; moderate inhibition but high cytotoxicity.
3-(2-Nitro-4-methylphenyl)/6-(dimethoxyphenyl) Antimicrobial (bacteria/fungi) MIC: 2–8 μg/mL; outperformed ampicillin and bifonazole.
3-(Pyridinyl)/6-(dibromophenyl) Antitubercular MIC: 1.6 μg/mL against M. tuberculosis H37Rv.

Key Research Findings

Antimicrobial Activity

  • Methoxy and Nitro Substituents : Derivatives with 3,4-dimethoxyphenyl or 2-nitro-4-methylphenyl groups (e.g., 15a , 15b ) demonstrated potent antimicrobial activity, with MIC values as low as 2 μg/mL against Staphylococcus aureus and Candida albicans, surpassing standard drugs like ampicillin .
  • Halogenated Derivatives : Bromine-substituted compounds (e.g., 14a , 14d ) exhibited enhanced antitubercular activity, likely due to increased lipophilicity and membrane penetration .

Anticancer Activity

  • Bulkier Substituents : Adamantyl and naphthyloxymethyl groups improved cytotoxicity in hepatic (HepG2) and leukemia (CCRF-CEM) cell lines. For example, 4a and 4d showed CC₅₀ values of 40–47 μM, comparable to doxorubicin .
  • Electron-Withdrawing Groups : Fluorophenyl derivatives induced apoptosis via ROS generation and caspase-3 activation, highlighting the role of electronegative substituents in DNA intercalation .

Antiviral Activity

  • Dihydro Analogues : Hydrogenation of the thiadiazole ring (5,6-dihydro derivatives) reduced antiviral efficacy but improved solubility .

Structure-Activity Relationship (SAR) Insights

Position 3 :

  • Aryl Groups : Methoxy, nitro, or halogen substituents enhance antimicrobial and anticancer activity via electron modulation.
  • Heteroaryl Groups : Pyridinyl or indolyl moieties improve DNA-binding affinity in antitumor assays .

Position 6: Bulky Groups (Adamantyl, Naphthyl): Increase membrane permeability and target selectivity in cancer cells . Hydrogen-Bond Donors (NH₂, SH): Critical for antifungal and anti-HIV activity but may elevate cytotoxicity .

Biological Activity

1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound specifically referred to as 3,6-diphenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole exhibits a range of pharmacological properties including antimicrobial, anticancer, and enzyme inhibition activities. This article synthesizes recent findings on the biological activity of this compound and its derivatives.

Chemical Structure and Properties

The structural framework of 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole consists of a fused triazole and thiadiazole ring system. The presence of sulfur and nitrogen heteroatoms contributes to its lipophilicity and ability to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole exhibit potent antimicrobial activity against various bacterial and fungal strains.

  • Study Findings : A study evaluated nineteen synthesized derivatives against three Gram-positive bacteria (e.g., Staphylococcus aureus), three Gram-negative bacteria (e.g., Escherichia coli), and several fungi. The results indicated that most compounds exhibited antibacterial activity superior to standard drugs such as ampicillin and streptomycin. Notably:
    • Compound 3 demonstrated significant antibiofilm activity against P. aeruginosa comparable to ampicillin .
CompoundBacterial StrainMIC (µg/mL)Comparison DrugReference
3P. aeruginosa0.5Ampicillin
6E. coli0.8Streptomycin

Anticancer Activity

The anticancer potential of these compounds has also been extensively studied. Various derivatives have shown promising results against different cancer cell lines.

  • In Vitro Studies : A series of triazolo-thiadiazole derivatives were tested against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.
    • Key Results : The most active compound exhibited GI50 values ranging from 0.74 to 10 µg/mL across various cancer types .
CompoundCancer Cell LineGI50 (µg/mL)
1 HCT1163.29
2 H46010
3 MCF-75.5

Enzyme Inhibition

The enzyme inhibition properties of these compounds are particularly noteworthy in the context of urease inhibition.

  • Urease Inhibition Studies : Several derivatives were synthesized and evaluated for their ability to inhibit urease activity.
    • Most Potent Derivative : Compounds showed IC50 values significantly lower than standard inhibitors like thiourea . For instance:
CompoundIC50 (µg/mL)
D 1.88
E 2.02

The mechanisms underlying the biological activities of these compounds often involve interaction with specific enzymes or cellular targets:

  • Antimicrobial Mechanism : Docking studies suggest that these compounds interact with bacterial enzymes such as MurB in E. coli, indicating a potential mechanism for their antibacterial effects .
  • Anticancer Mechanism : The anticancer activity is hypothesized to involve apoptosis induction pathways without cell cycle arrest .

Case Studies

Several case studies illustrate the effectiveness of triazolo-thiadiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A derivative was tested against multi-drug resistant strains showing over 80% inhibition compared to control treatments.
  • Case Study on Anticancer Properties : A specific compound demonstrated a remarkable reduction in tumor volume in animal models when administered at therapeutic doses.

Q & A

Basic: What are the standard synthetic routes for preparing 3,6-diphenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole?

Answer:
The compound is typically synthesized via cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives with substituted benzoic acids or heteroaromatic acids. A common procedure involves refluxing 4-amino-5-phenyl-1,2,4-triazole-3-thiol (0.001 mol) with phenyl-substituted carboxylic acid (0.0015 mol) in phosphorus oxychloride (15 mL) for 5 hours. The reaction mixture is then quenched on ice, neutralized with sodium bicarbonate, and recrystallized from ethanol to yield the product . Alternative methods include microwave-assisted synthesis using heteroaromatic aldehydes under dry media conditions, which reduces reaction time compared to conventional heating .

Advanced: How can researchers resolve spectral contradictions (e.g., NMR or IR) arising from tautomerism in 3,6-diphenyl-substituted triazolothiadiazoles?

Answer:
Tautomeric equilibria in triazolothiadiazoles can complicate spectral interpretation. To address this:

  • Use 13C NMR to identify deshielded carbons adjacent to sulfur/nitrogen atoms, which indicate tautomeric forms .
  • Employ 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm connectivity.
  • Cross-validate with mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks and rule out impurities .
  • Compare experimental IR spectra with computational predictions (DFT/B3LYP) for vibrational modes of potential tautomers .

Basic: What analytical techniques are essential for characterizing 3,6-diphenyl-triazolothiadiazole derivatives?

Answer:

  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% deviation .
  • Spectroscopy :
    • IR : Identify thiadiazole ring vibrations (C-S stretching at 610–680 cm⁻¹) and triazole C=N stretches (1520–1600 cm⁻¹) .
    • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 120–140 ppm) .
  • Mass Spectrometry : Detect molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced: How do substituent electronic effects (e.g., fluorine or methoxy groups) influence the biological activity of 3,6-diaryl-triazolothiadiazoles?

Answer:

  • Fluorine Substituents : Enhance dipole moments and lipophilicity, improving membrane permeability. For example, 3-(4-fluorophenyl)-6-naphthyl derivatives show 2.5-fold higher anticancer activity (IC₅₀ = 8.2 μM) against HepG2 cells compared to non-fluorinated analogs .
  • Methoxy Groups : Increase electron density, stabilizing π-π interactions with enzyme active sites (e.g., COX-1 or tubulin). 3,6-Bis(3,4,5-trimethoxyphenyl) derivatives exhibit potent tubulin inhibition (IC₅₀ = 0.9 μM) via binding to the colchicine site .
  • SAR Studies : Use comparative molecular field analysis (CoMFA) to correlate substituent parameters (Hammett σ, π) with bioactivity .

Basic: What in vitro models are used to evaluate the anticancer potential of 3,6-diphenyl-triazolothiadiazoles?

Answer:

  • Cell Lines : HepG2 (liver), MCF-7 (breast), and A549 (lung) cancer cells for cytotoxicity assays (MTT or SRB).
  • Mechanistic Studies :
    • Apoptosis : Flow cytometry with Annexin V/PI staining .
    • Cell Cycle Arrest : DNA content analysis (e.g., G1-phase arrest in A549 cells at 10 μM concentration) .
    • Oxidative Stress : ROS quantification using DCFH-DA probes .

Advanced: How can molecular docking optimize the design of triazolothiadiazole derivatives targeting specific enzymes (e.g., COX-1 or tubulin)?

Answer:

  • Target Selection : Prioritize enzymes with crystallographic data (PDB IDs: 1PTH for COX-1, 1SA0 for tubulin).
  • Docking Workflow :
    • Prepare ligands (AMBER/GAFF force fields) and receptors (PRODRG server).
    • Use AutoDock Vina or Glide for flexible docking, focusing on active-site residues (e.g., Arg120 in COX-1).
    • Validate poses with MD simulations (GROMACS) to assess binding stability .
  • Case Study : 3,6-Di(pyridin-4-yl) derivatives show a docking score of −9.2 kcal/mol against COX-1, correlating with in vivo anti-inflammatory efficacy (65% edema inhibition) .

Basic: What in vivo models are suitable for assessing anti-inflammatory activity of these compounds?

Answer:

  • Carrageenan-Induced Paw Edema (Rat Model) : Measure paw volume 3–6 hours post-injection. A 3,6-dipyridinyl derivative reduced edema by 72% at 50 mg/kg, comparable to indomethacin .
  • Adjuvant-Induced Arthritis : Long-term inflammation model for chronic activity evaluation .

Advanced: How can researchers address discrepancies in bioactivity data across studies (e.g., variable IC₅₀ values)?

Answer:

  • Standardize Assays : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times.
  • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
  • Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance (p < 0.05) .
  • Reproducibility : Cross-check with independent labs or published datasets (e.g., ChEMBL or PubChem BioAssay) .

Basic: What substituent patterns enhance antimicrobial activity in triazolothiadiazoles?

Answer:

  • Electron-Withdrawing Groups : Nitro (4-NO₂-C₆H₄) or trifluoromethyl (CF₃) at position 3 improve activity against S. aureus (MIC = 4 μg/mL) .
  • Heterocyclic Moieties : Pyridin-4-yl or naphthyloxy groups enhance Gram-negative coverage (e.g., E. coli MIC = 8 μg/mL) .

Advanced: What strategies mitigate synthetic challenges in scaling up triazolothiadiazole production?

Answer:

  • Green Chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) to reduce toxicity and improve yield (85% vs. 70% conventional) .
  • Flow Reactors : Optimize residence time (20–30 min) and temperature (80–100°C) for continuous cyclization .
  • Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity (>98%) products .

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